molecular formula C8H10N4O3 B13686187 1-(2-Methoxy-5-nitrophenyl)guanidine

1-(2-Methoxy-5-nitrophenyl)guanidine

Cat. No.: B13686187
M. Wt: 210.19 g/mol
InChI Key: KKLNYBMQSNPULX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-methoxy-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-nitrophenyl)guanidine typically involves the reaction of 2-methoxy-5-nitroaniline with a guanylating agent. One common method involves the use of N,N’-disubstituted guanidines, which can be synthesized through a one-pot approach from N-chlorophthalimide, isocyanides, and amines . The reaction conditions generally involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as flash column chromatography and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-(2-Methoxy-5-aminophenyl)guanidine, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitro and methoxy groups can also participate in various chemical interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-5-nitrophenyl)guanidine: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Methoxy-4-nitrophenyl)guanidine: Similar structure but with the nitro group in a different position.

    1-(2-Methoxy-5-aminophenyl)guanidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(2-Methoxy-5-nitrophenyl)guanidine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-7-3-2-5(12(13)14)4-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11)

InChI Key

KKLNYBMQSNPULX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

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